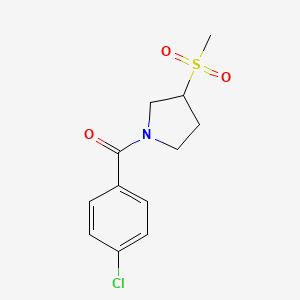

(4-Chlorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone

Descripción

(4-Chlorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone is a synthetic organic compound featuring a 4-chlorophenyl group attached to a pyrrolidine ring substituted with a methylsulfonyl (-SO₂CH₃) group. The methylsulfonyl moiety is a strong electron-withdrawing group, which may enhance metabolic stability and influence binding interactions in biological systems .

Propiedades

IUPAC Name |

(4-chlorophenyl)-(3-methylsulfonylpyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3S/c1-18(16,17)11-6-7-14(8-11)12(15)9-2-4-10(13)5-3-9/h2-5,11H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFOMVJRLMHLHRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(C1)C(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via a sulfonylation reaction using methylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the 4-Chlorophenyl Group: The final step involves the formation of the methanone linkage between the pyrrolidine ring and the 4-chlorophenyl group. This can be achieved through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of (4-Chlorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

(4-Chlorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohol derivatives.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(4-Chlorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study the interactions of sulfonyl-containing compounds with biological macromolecules.

Mecanismo De Acción

The mechanism of action of (4-Chlorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structural features. The methylsulfonyl group can enhance the compound’s binding affinity to certain proteins, while the 4-chlorophenyl group can contribute to its overall hydrophobicity and membrane permeability.

Comparación Con Compuestos Similares

Research Implications

Actividad Biológica

(4-Chlorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis methods, and related research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a methylsulfonyl group and a methanone group attached to a 4-chlorophenyl ring. Its molecular formula is , and it possesses unique properties due to the combination of functional groups that enhance its reactivity and biological interactions.

Synthesis Methods

The synthesis of (4-Chlorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone typically involves:

- Formation of the Pyrrolidine Ring : Synthesized through cyclization reactions involving suitable precursors.

- Introduction of the Methylsulfonyl Group : Achieved via sulfonylation reactions using methylsulfonyl chloride.

- Attachment of the 4-Chlorophenyl Group : Formed through Friedel-Crafts acylation reactions.

The mechanism of action involves interactions with specific molecular targets, acting as an inhibitor or modulator of enzymes or receptors. The methylsulfonyl group enhances binding affinity, while the 4-chlorophenyl group contributes to hydrophobicity and membrane permeability.

Anticancer Activity

Research indicates that compounds similar to (4-Chlorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone exhibit notable anticancer properties. Studies have shown that derivatives can act against various cancer types, including leukemia and solid tumors . The presence of the methylsulfonyl group has been linked to enhanced cytotoxic activity through mechanisms such as apoptosis induction.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can significantly impact its efficacy against resistant strains .

Neuropharmacological Effects

Similar compounds have been investigated for their effects on the central nervous system (CNS). They can act as either depressants or stimulants depending on dosage, indicating potential applications in treating neuropsychological disorders .

Case Study 1: Anticancer Activity

A study focused on pyrrolidine derivatives found that (4-Chlorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone exhibited IC50 values comparable to established anticancer agents, indicating its potential as a lead compound in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial efficacy of related compounds revealed significant activity against multi-drug resistant bacteria, with minimum inhibitory concentrations (MIC) demonstrating effectiveness at low concentrations .

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Chlorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone?

- Answer : The compound can be synthesized via Friedel-Crafts acylation by reacting 4-chlorobenzoyl chloride with 3-(methylsulfonyl)pyrrolidine in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-synthesis purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol . For analogs, hydrazide coupling (e.g., nicotinic hydrazide with dibromo intermediates) is also viable under reflux conditions with ethanol as solvent .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Answer : Use HPLC with UV detection (C18 column, acetonitrile/water mobile phase) to assess purity. For structural confirmation, employ NMR (¹H/¹³C) to verify the chlorophenyl and pyrrolidine moieties. FT-IR can identify sulfonyl (SO₂) stretches (~1300–1150 cm⁻¹) and ketone (C=O) peaks (~1680 cm⁻¹). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion matching .

Q. What safety protocols are critical during handling?

- Answer : Use fume hoods and PPE (gloves, lab coats, goggles) to avoid inhalation/contact. The compound’s sulfonyl group may cause irritation; refer to SDS guidelines for spill management (neutralize with sodium bicarbonate) and storage (2–8°C in airtight containers). Institutional occupational health programs should monitor long-term exposure risks .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Answer : Perform single-crystal X-ray diffraction to determine dihedral angles between aromatic rings and the pyrrolidine-sulfonyl group. For analogs, studies show that deviations in torsion angles (e.g., 6.8°–80.1° between pyrazole and phenyl rings) impact bioactivity. Use software like APEX2 for data refinement and Mercury for visualization .

Q. What strategies address contradictory impurity profiles in batch synthesis?

- Answer : Employ HPLC-UV/MS impurity tracking with reference standards (e.g., EP Impurities A–C in Table 1). For example, (4-Chlorophenyl)(4-hydroxyphenyl)methanone (RT 0.34) and fenofibric acid (RT 0.36) are common byproducts. Optimize reaction stoichiometry and quenching steps (e.g., rapid cooling) to suppress side reactions .

Q. How can computational modeling predict biological interactions?

- Answer : Use density functional theory (DFT) to calculate electrostatic potential maps, highlighting nucleophilic/electrophilic regions. Molecular docking (e.g., AutoDock Vina) can simulate binding to targets like enzymes or receptors. For pyrazoline analogs, π-π stacking (centroid distances 3.6–3.7 Å) and hydrogen bonding (O–H⋯N, 2.77 Å) are critical for activity .

Q. What in vitro assays are suitable for evaluating bioactivity?

- Answer : Screen for enzyme inhibition (e.g., COX-2 or kinase assays) using fluorogenic substrates. For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Include controls with structurally related compounds (e.g., 3-(4-Chlorophenyl)-5-hydroxy-pyrazol-1-yl derivatives) to establish structure-activity relationships (SARs) .

Methodological Notes

- Contradiction Resolution : If NMR and HRMS data conflict (e.g., unexpected molecular ion), re-isolate the compound via preparative TLC and repeat analyses to exclude solvent artifacts .

- Advanced Synthesis : For scale-up, replace AlCl₃ with zeolite catalysts to improve yield (reported 15–20% increase in analogs) and reduce waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.